5-Bromo-2'-methyl-[2,4']bipyridinyl
Description
Contextualization of Bipyridine Derivatives in Advanced Chemical Disciplines
Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. researchgate.net Their significance in advanced chemical disciplines stems primarily from their exceptional ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. mdpi.com These metal complexes are at the heart of numerous applications, spanning catalysis, materials science, and photochemistry. mdpi.com The specific isomer of the bipyridine, along with the nature and position of any substituents, profoundly influences the electronic and steric properties of the resulting metal complexes, allowing for the fine-tuning of their reactivity and physical characteristics. tandfonline.com
Bipyridine-based systems are integral to the development of catalysts for a variety of organic transformations, including cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and complex organic molecules. mdpi.com Furthermore, the unique photophysical properties of bipyridine metal complexes have led to their extensive use in the development of light-emitting diodes (LEDs), solar cells, and photocatalytic systems for energy conversion and environmental remediation. mdpi.comnih.gov The versatility of the bipyridine framework allows for systematic modifications, making it a powerful platform for fundamental studies of electron transfer processes and the design of functional materials with tailored properties.
Rationale for Focused Research on 5-Bromo-2'-methyl-[2,4']bipyridinyl
The focused academic inquiry into this compound is driven by the specific attributes conferred by its substituent pattern on the 2,4'-bipyridine (B1205877) core. The presence of a bromine atom at the 5-position offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. mdpi.commdpi.comorgsyn.org This synthetic versatility allows for the facile incorporation of this bipyridinyl unit into larger, more complex molecular architectures, including polymers and supramolecular assemblies.
The methyl group at the 2'-position introduces both steric and electronic perturbations. Sterically, it can influence the coordination geometry around a metal center, potentially leading to unique catalytic activities or selectivities. nih.gov Electronically, the methyl group is a weak electron-donating group, which can modulate the electron density of the pyridine ring and, consequently, the redox properties and ligand-field strength of the corresponding metal complexes. mdpi.com The specific 2,4'-linkage of the pyridine rings results in an asymmetric ligand, which can lead to the formation of metal complexes with distinct coordination environments and reactivity compared to their more common 2,2'-bipyridine counterparts.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The academic investigation of this compound encompasses several key areas:
Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to this compound. This includes the exploration of various cross-coupling strategies to construct the bipyridine framework. mdpi.commdpi.comorgsyn.org Detailed characterization of the compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as X-ray crystallography, is crucial to confirm its structure and purity.
Coordination Chemistry: A significant focus of research is the study of the coordination behavior of this compound with a range of transition metals. This involves the synthesis and isolation of novel metal complexes and the investigation of their structural, electronic, and magnetic properties.
Catalytic Applications: A major goal is to explore the potential of metal complexes derived from this compound as catalysts in organic synthesis. The unique steric and electronic properties of the ligand are expected to influence the efficiency and selectivity of catalytic transformations.
Materials Science: Researchers are interested in incorporating this compound into advanced materials. The bromo-functionality allows for its use as a monomer in polymerization reactions or as a building block for the construction of metal-organic frameworks (MOFs) and other functional materials with interesting photophysical or electronic properties. nih.govnih.gov
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| CAS Number | 1187168-43-9 |
| Appearance | (Predicted) Off-white to yellow solid |
| Solubility | (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and THF |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, with distinct signals for each pyridine ring. A singlet for the methyl group protons around 2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. A signal for the methyl carbon around 20-25 ppm. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for bromine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-9(4-5-13-8)11-3-2-10(12)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXXJKDELZGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Methyl 2,4 Bipyridinyl
Pioneering Synthetic Routes to Bipyridine Core Structures
The construction of the bipyridine scaffold can be achieved through various synthetic approaches, ranging from classical coupling reactions to modern electrochemical methods. These foundational strategies are crucial for accessing a wide array of bipyridine isomers and their derivatives.
Heterocyclic Cross-Coupling Strategies for Bipyridine Synthesis (e.g., Suzuki, Negishi, Stille coupling)
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds between aromatic rings, making them ideal for bipyridine synthesis. nih.gov These methods typically involve the coupling of a halo-pyridine with an organometallic pyridine (B92270) species.
Suzuki Coupling: This reaction pairs a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide variety of functional groups. mdpi.com Different palladium precursors, such as Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles, can be employed, often enhanced with specialized ligands to improve catalytic activity and yield. mdpi.comlibretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a high-yield method that proceeds under mild conditions and tolerates numerous functional groups. orgsyn.org Pyridylzinc halides can be prepared and coupled with various halo-pyridines, including chloro-, bromo-, and iodo-substituted pyridines, to form unsymmetrical bipyridines. wikipedia.orgorgsyn.org The reactivity order of the halides generally follows I > Br > Cl. orgsyn.org
Stille Coupling: This method utilizes the coupling of an organotin compound (stannylated pyridine) with a halopyridine, catalyzed by palladium. nih.gov While effective, the toxicity of organotin reagents is a significant drawback, which has led to a preference for Suzuki and Negishi couplings in many applications. nih.gov
These cross-coupling reactions offer a modular approach to synthesizing asymmetrically substituted bipyridines, where two different pyridine fragments can be joined.
Table 1: Comparison of Major Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Organometallic Reagent | Halide Partner | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki | Pyridylboronic acid/ester | Pyridyl-Cl, Br, I, OTf | Palladium | Stable, non-toxic reagents; wide functional group tolerance. mdpi.comlibretexts.org | Can be sensitive to base-labile substrates. |
| Negishi | Pyridylzinc halide | Pyridyl-Cl, Br, I, OTf | Palladium or Nickel | High yields, mild conditions, excellent functional group tolerance. wikipedia.orgorgsyn.org | Organozinc reagents can be moisture-sensitive. |
| Stille | Pyridylstannane | Pyridyl-Br, I | Palladium | Highly reactive coupling partners. | High toxicity of organotin reagents. nih.gov |
Cyclization Reactions and Transformations Involving Pyridine Precursors
Beyond coupling reactions, bipyridines can be synthesized through the construction of one or both pyridine rings from acyclic precursors. The Kröhnke method, for instance, involves the reaction of pyridinium salts with α,β-unsaturated ketones, followed by cyclization with ammonium acetate to form the second pyridine ring. orgsyn.org Another approach involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which is an atom-economical route to substituted pyridines and has been applied to bipyridine synthesis.
Electrochemical Methods for Bipyridine Synthesis
Electrochemical synthesis presents a greener alternative to traditional methods, often avoiding harsh reagents and reaction conditions. nih.gov Nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported as a simple and efficient method to produce symmetrical bipyridines with high isolated yields. acs.org These methods are promising from an environmental perspective, though fewer examples exist for the synthesis of unsymmetrical bipyridines compared to cross-coupling strategies.
Targeted Synthesis of 5-Bromo-2'-methyl-[2,4']bipyridinyl
The targeted synthesis of this compound can be strategically approached by combining the principles of heterocyclic cross-coupling with regioselective functionalization. The most logical pathway involves the palladium-catalyzed coupling of two appropriately substituted pyridine rings: one bearing a bromine atom at the 5-position and the other a methyl group at the 2'-position.
A plausible synthetic route would be a Negishi or Suzuki cross-coupling reaction between a (5-bromo-2-pyridyl) species and a (2-methyl-4-pyridyl) species. For example, coupling 2,5-dibromopyridine (B19318) with a 2-methyl-4-pyridylzinc halide (Negishi) or a 2-methyl-4-pyridylboronic acid (Suzuki). The higher reactivity of the bromine at the 2-position of the pyridine ring compared to the 5-position would allow for selective coupling. orgsyn.org
Regioselective Bromination Methodologies
Achieving the 5-bromo substitution pattern requires precise control of regioselectivity. This can be accomplished either by using a pre-brominated starting material in the coupling step or by direct bromination of the bipyridine scaffold.
Using Brominated Precursors: Starting with a commercially available or synthesized brominated pyridine, such as 2,5-dibromopyridine, is a common strategy. In a cross-coupling reaction, the palladium catalyst can selectively activate the C-Br bond at the 2-position over the one at the 5-position, allowing for the desired coupling to form the 5-bromo-bipyridine product.
Direct Bromination: Alternatively, one could synthesize the 2'-methyl-[2,4']bipyridine core first and then introduce the bromine atom. Electrophilic bromination of a bipyridine ring using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be employed. nih.gov The regioselectivity of this step is governed by the electronic effects of the existing methyl group and the directing influence of the two nitrogen atoms in the bipyridine system. The presence of an electron-donating methyl group on one ring and the electron-withdrawing nature of the pyridyl nitrogen atoms will direct the incoming electrophile, potentially favoring substitution at the 5-position, which is para to one nitrogen and meta to the other.
Methylation Strategies and Stereochemical Considerations
The introduction of the 2'-methyl group also requires a strategic approach. As with bromination, this can be done by using a methylated precursor or by direct methylation.
Using Methylated Precursors: This is the more controlled and common method. A building block like 2-methyl-4-chloropyridine or 2-methyl-4-bromopyridine can be converted into its corresponding organozinc or organoboron reagent for subsequent cross-coupling. For example, the synthesis of 5-methyl-2,2'-bipyridine often starts from 2-amino-5-methylpyridine, demonstrating the utility of incorporating the methyl group from the outset. orgsyn.org
Direct Methylation: While possible, direct methylation of a pre-formed 5-bromo-[2,4']bipyridine presents significant challenges in regioselectivity. Radical methylation reactions can produce mixtures of isomers. researchgate.net A more controlled, albeit lengthy, route might involve conversion of the 2'-position to a functional group that can then be transformed into a methyl group. Given the availability of methylated pyridine precursors, the cross-coupling approach is synthetically more efficient.
For this target molecule, there are no specific stereochemical considerations as the molecule is achiral and does not have stereocenters or restricted rotation that would lead to atropisomerism.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dibromopyridine |
| 2-methyl-4-chloropyridine |
| 2-methyl-4-bromopyridine |
| 2-amino-5-methylpyridine |
| 5-methyl-2,2'-bipyridine |
| N-Bromosuccinimide (NBS) |
| Palladium(II) acetate (Pd(OAc)₂) |
Optimization of Reaction Conditions and Yields for Academic Syntheses
The academic synthesis of bipyridine derivatives often relies on transition metal-catalyzed cross-coupling reactions. For instance, the Negishi cross-coupling has proven to be an efficient method for the large-scale and high-yield synthesis of substituted bipyridines. orgsyn.org This methodology involves the coupling of a pyridyl zinc reagent with a pyridyl triflate or halide in the presence of a palladium catalyst. orgsyn.org While specific optimization data for this compound is not extensively detailed in the available literature, general principles of optimizing such cross-coupling reactions can be applied.
Key parameters for optimization typically include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. For Negishi couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. orgsyn.org The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (THF) being frequently used. orgsyn.org Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. orgsyn.org The yield of the desired bipyridine product is highly dependent on the careful control of these parameters to minimize side reactions and maximize the efficiency of the catalytic cycle.
One documented synthesis of a related compound, 5-methyl-2,2'-bipyridine, achieved a 94% yield through a Negishi cross-coupling strategy, highlighting the potential for high-efficiency synthesis of such scaffolds. orgsyn.org
Advanced Derivatization and Functionalization Strategies of this compound
The bromine atom at the C-5 position of the this compound scaffold serves as a key handle for a variety of post-synthetic modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Suzuki-Miyaura Cross-Coupling and Related Carbon-Carbon Bond Formations at the C-5 Position
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. tcichemicals.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organohalide. tcichemicals.comlibretexts.org In the context of this compound, the C-5 bromine atom is an excellent electrophilic partner for Suzuki-Miyaura coupling.
This reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C-5 position. The general reaction scheme involves the reaction of this compound with a suitable boronic acid in the presence of a palladium catalyst and a base.
A study on the Suzuki cross-coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids demonstrated the versatility of this approach. nih.gov The reactions were typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate in a solvent mixture of 1,4-dioxane and water. nih.gov The reaction temperatures were generally maintained between 85-95 °C. nih.gov This methodology resulted in moderate to good yields of the corresponding 5-aryl-2-methylpyridin-3-amines. nih.gov
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of a 5-Bromopyridine Derivative
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 78 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 4 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 72 |
Data is illustrative and based on the coupling of 5-bromo-2-methylpyridin-3-amine as reported in the literature. nih.gov
Buchwald-Hartwig Amination and Other Carbon-Heteroatom Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction enables the coupling of amines with aryl halides, providing a direct route to arylamines. wikipedia.org The C-5 bromine atom of this compound is a suitable substrate for this transformation, allowing for the introduction of primary and secondary amine functionalities.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminated product and regenerate the catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific amine and aryl halide used. Common bases include sodium tert-butoxide and lithium bis(trimethylsilyl)amide. chemeurope.com
Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-oxygen and carbon-sulfur bonds, further expanding the possibilities for derivatization at the C-5 position. wikipedia.org
Diversification of Molecular Architecture via Post-Synthetic Modification
Post-synthetic modification refers to the chemical transformation of a functional group on an already assembled molecular scaffold. nih.gov This strategy is highly valuable for creating libraries of related compounds with diverse properties. For this compound, the bromine atom is the primary site for such modifications.
Following the initial cross-coupling reactions described above, the newly introduced functional groups at the C-5 position can undergo further chemical transformations. For example, if a Suzuki-Miyaura coupling introduces an aryl group bearing a nitro substituent, this nitro group can be subsequently reduced to an amine. This amine can then be further functionalized through acylation, alkylation, or diazotization reactions.
Similarly, if a Buchwald-Hartwig amination introduces a primary or secondary amine, this amine can serve as a nucleophile in a variety of subsequent reactions. These post-synthetic modifications allow for the step-wise construction of complex molecular architectures, starting from the relatively simple this compound core. This approach provides a powerful tool for the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Catalytic Applications and Mechanistic Investigations Involving 5 Bromo 2 Methyl 2,4 Bipyridinyl Ligands
Homogeneous Catalysis Mediated by 5-Bromo-2'-methyl-[2,4']bipyridinyl Metal Complexes
Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, typically involving soluble metal-ligand complexes. Bipyridine derivatives are a cornerstone of ligand design in this field due to their robust coordination to a wide variety of transition metals. However, specific studies detailing the catalytic activity of metal complexes featuring the this compound ligand are not present in the current body of scientific literature.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The electronic and steric properties of ancillary ligands, like bipyridines, are critical for modulating the catalyst's activity and selectivity.
A thorough search of peer-reviewed journals and patent databases reveals no specific examples or data on the application of this compound as a ligand in Heck, Sonogashira, or other cross-coupling reactions. While related bromo-substituted pyridine (B92270) compounds have been utilized as substrates in Suzuki cross-coupling reactions, their role as part of a bipyridinyl ligand in such catalytic systems has not been documented for this specific isomer. mdpi.com Consequently, no data tables on reaction yields, conditions, or substrate scope can be provided.
Metal complexes based on bipyridine ligands are frequently employed in a range of oxidation and reduction processes, including alcohol oxidation and catalytic hydrogenation. The ligand framework can stabilize various oxidation states of the metal center and influence the redox potential of the active catalyst.
Despite the broad utility of bipyridine ligands in redox catalysis, there is no available research that specifically investigates metal complexes of this compound for these applications. Studies on other bipyridine derivatives suggest that ligand modifications can influence catalytic turnover, but these findings cannot be directly extrapolated to the title compound without experimental validation. nih.govresearchgate.net
The development of chiral bipyridine ligands is a major focus in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically enriched products. This is often achieved by introducing chiral substituents or creating a rigid, stereochemically defined ligand backbone.
There are no published studies on the modification of this compound for use in asymmetric catalysis. The development of a chiral variant of this ligand and its subsequent application in enantioselective transformations has not been reported. Therefore, information regarding its performance, enantiomeric excess (ee) values, or specific modifications to induce chirality is not available.
Mechanistic Elucidation of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to improving catalyst design and reaction efficiency. This involves identifying reaction intermediates, determining rate-limiting steps, and comprehending the role of each component in the system.
Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the structure and concentration of catalytic intermediates. fu-berlin.demdpi.com This approach allows for the direct observation of species involved in steps like oxidative addition, transmetalation, and reductive elimination.
A search for mechanistic studies involving this compound yielded no results. There are no reports of in-situ spectroscopic monitoring for any catalytic reaction mediated by a metal complex of this ligand.
Kinetic analysis is crucial for quantifying the efficiency of a catalyst and understanding the factors that influence reaction speed. These studies involve measuring reaction rates under varying conditions of concentration, temperature, and pressure to determine the rate law and activation parameters. nih.govucl.ac.uk
No kinetic data or reaction rate determinations have been published for catalytic systems employing the this compound ligand. As such, a discussion of its impact on reaction kinetics or the rate-determining steps of a potential catalytic cycle is not possible based on current scientific knowledge.
Computational Modeling of Catalytic Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions involving transition metal complexes with bipyridinyl ligands. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles derived from studies of structurally related bipyridine ligands offer significant insights into the potential catalytic pathways and the role of this specific ligand.
DFT calculations allow for the detailed investigation of reaction coordinates, enabling the identification of transition states and the calculation of activation energies for various proposed mechanistic steps. For catalytic cycles involving metal complexes, this can include ligand association and dissociation, oxidative addition, migratory insertion, and reductive elimination. The electronic and steric properties of the this compound ligand are expected to significantly influence these elementary steps.
The bromine atom at the 5-position and the methyl group at the 2'-position of the [2,4']bipyridinyl framework introduce specific electronic and steric effects that can be computationally modeled. The electron-withdrawing nature of the bromine atom can affect the electron density at the coordinating nitrogen atom, thereby influencing the metal-ligand bond strength and the redox potential of the catalytic center. The methyl group, on the other hand, introduces steric bulk, which can play a crucial role in controlling the regioselectivity and stereoselectivity of catalytic transformations by influencing the geometry of the transition states.
A hypothetical catalytic cycle involving a metal complex of this compound could be modeled to understand substrate activation, intermediate stabilization, and product formation. For instance, in a cross-coupling reaction, DFT could be employed to model the energies of the catalyst resting states and key intermediates, providing a deeper understanding of the factors that control catalyst activity and stability.
Table 1: Hypothetical Parameters for DFT Modeling of a Catalytic Reaction
| Parameter | Description | Potential Influence of this compound |
| Functional | The approximation used to describe the exchange-correlation energy of the electrons. | The choice of functional would need to be benchmarked against experimental data for similar systems. |
| Basis Set | The set of functions used to build the molecular orbitals. | A basis set that accurately describes the electronic structure of the metal and the heavy bromine atom would be necessary. |
| Solvation Model | A method to account for the effect of the solvent on the reaction energetics. | The choice of solvent in the model would be critical to match experimental conditions. |
| Transition State Search Algorithm | The computational method used to locate the saddle point on the potential energy surface. | Algorithms like the Berny optimization are commonly used. |
By modeling the complete energy profile of a catalytic reaction, researchers can gain insights that are often difficult to obtain through experimental methods alone. This can guide the rational design of more efficient and selective catalysts based on the this compound scaffold.
Immobilization Strategies and Heterogenization of this compound Catalysts
The heterogenization of homogeneous catalysts, including those based on this compound, is a critical area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. Various strategies have been developed for the immobilization of bipyridine-based ligands and their metal complexes.
One common approach is the covalent attachment of the ligand to a solid support. For this compound, the bromine atom provides a convenient handle for functionalization. For example, it can be converted to other functional groups, such as a vinyl, amino, or carboxylic acid group, which can then be used to anchor the ligand to the surface of materials like silica, alumina, or polymers.
Another strategy involves the incorporation of the bipyridinyl unit directly into the framework of porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). This can be achieved by designing and synthesizing a derivative of this compound that can act as a building block for the framework. This method can lead to highly ordered and robust heterogeneous catalysts with well-defined active sites.
The choice of the support material and the immobilization method can have a significant impact on the performance of the resulting heterogeneous catalyst. The porosity of the support can affect the diffusion of reactants and products, while the surface chemistry can influence the electronic properties of the immobilized catalytic species.
Table 2: Overview of Potential Immobilization Strategies
| Strategy | Support Material | Linkage Chemistry (Example) | Advantages | Potential Challenges |
| Covalent Grafting | Silica, Alumina, Polymers | Sonogashira or Heck coupling via the bromo-substituent. | High catalyst loading, strong catalyst-support interaction. | Potential for pore blocking, leaching of the metal. |
| Framework Integration | MOFs, COFs | Synthesis of a dicarboxylic acid derivative of the ligand for framework construction. | Well-defined and isolated active sites, high stability. | Synthesis of the functionalized ligand can be complex. |
| Non-covalent Adsorption | Carbon Nanotubes, Graphene | Physisorption through π-π stacking interactions. | Simple preparation, preserves the electronic properties of the catalyst. | Leaching of the catalyst can be a significant issue. |
Supramolecular Assemblies and Advanced Materials Science Incorporating 5 Bromo 2 Methyl 2,4 Bipyridinyl
Self-Assembly Phenomena Directed by 5-Bromo-2'-methyl-[2,4']bipyridinyl
The self-assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. For a molecule like this compound, its structure—featuring nitrogen atoms in the pyridine (B92270) rings, a bromine substituent, and aromatic systems—suggests it can act as a versatile building block in supramolecular chemistry. The arrangement of its functional groups allows for directional interactions that can guide the formation of complex architectures. While specific studies on the self-assembly of this compound are not available, the behavior of analogous bipyridine compounds indicates a strong potential for forming predictable and functional assemblies.
Hydrogen Bonding and Halogen Bonding Interactions
Hydrogen Bonding: The nitrogen atoms within the two pyridine rings of the bipyridinyl structure can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water, alcohols, or organic acids), these sites can engage in hydrogen bonding, influencing the crystal packing and solubility of the compound.
Halogen Bonding: A key feature of this compound is the bromine atom, which can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. nih.gov This interaction is directional and has become a powerful tool in crystal engineering for controlling the assembly of molecules.
In related bromo-substituted heterocyclic compounds, the C-Br group has been shown to form halogen bonds with various acceptors. The strength of this bond depends on the polarizability of the halogen (increasing from Cl to Br to I) and the nature of the acceptor. nih.gov For instance, studies on 5-bromocytosine have demonstrated that C–Br···O interactions play a significant role in stabilizing crystal structures, with interaction energies ranging from 1.0 to 4.0 kcal/mol. nih.gov Similarly, the bromine on the bipyridinyl ring could interact with the nitrogen atom of an adjacent molecule, leading to the formation of chains or more complex networks.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C-Br (σ-hole) | Pyridyl-N, O-containing solvent, etc. | 1-5 |
| Hydrogen Bond | Solvent (e.g., O-H) | Pyridyl-N | 3-10 |
Note: Data is generalized from studies on analogous molecular systems.
π-π Stacking and Hydrophobic Effects in Molecular Recognition
π-π Stacking: The aromatic pyridine rings in this compound are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are crucial for the stabilization of supramolecular assemblies. mdpi.com In many metal-bipyridine complexes, face-to-face or offset π-stacking motifs are observed, with centroid-to-centroid distances typically between 3.5 and 4.5 Å. mdpi.com The strength of these interactions can be influenced by substituents on the rings and the presence of metal ions, with some stacking interaction energies in metal complexes reaching as high as -39.80 kcal/mol. nih.gov Such interactions could drive the assembly of this compound into columnar or layered structures.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound
Design Principles for Porous Materials
The design of porous MOFs relies on the principles of crystal engineering, where the geometry of the metal center (the "node") and the organic ligand (the "linker") dictate the final topology and properties of the framework. semanticscholar.org
Node and Linker Approach: Bipyridine ligands like this compound typically act as linear or angular linkers, bridging metal centers. The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) determines how many linkers can connect to it, thus defining the dimensionality and topology of the network. researchgate.net
Functionalization: The bromine and methyl groups on the ligand can serve several purposes. They can modify the electronic properties of the ligand, influence the framework's interaction with guest molecules (e.g., for selective gas adsorption), or act as sites for post-synthetic modification, where further chemical reactions are performed on the intact framework. researchgate.netacs.org
Porosity Control: The length and rigidity of the linker are key to controlling the pore size and volume of the MOF. The bipyridinyl unit provides a rigid spacer, and by choosing appropriate metal nodes, frameworks with tailored porosity for applications in gas storage and separation can be achieved. nih.gov
Topological Analysis of Framework Structures
Topological analysis is a powerful method to simplify and classify the complex structures of MOFs. nih.gov It describes the underlying connectivity of the framework by reducing the metal clusters and ligands to simple nodes and linkers, respectively. rsc.org This allows for the comparison of different frameworks and provides insight into their potential for rational design.
Common topologies for frameworks built from bipyridine-type linkers include:
dia (diamondoid): A 3D network based on tetrahedral nodes.
sql (square lattice): A 2D grid formed from 4-connecting nodes.
cds (CdSO4 type): A 3D network resulting from the connection of square-planar nodes. mdpi.com
The specific topology of a MOF built with this compound would depend on the chosen metal ion and the synthetic conditions, which influence the coordination environment and the resulting connectivity. acs.orgacs.org
Development of Advanced Functional Materials
The incorporation of functionalized bipyridine ligands into materials is a route to developing advanced functional materials with applications in catalysis, sensing, and electronics. idu.ac.idrsc.org The 5,5'-disubstituted-2,2'-bipyridine motif, for example, is noted for its excellent coordination properties and its use as a building block for materials in photovoltaics and organic light-emitting diodes (OLEDs). researchgate.net
The unique combination of a bromine atom (useful for further chemical reactions like cross-coupling) and two distinct pyridine rings in this compound makes it a promising candidate for creating materials with specific functions. For instance, MOFs containing accessible bipyridine units can be post-synthetically metalated to introduce catalytic sites. rsc.org The presence of the bromo-substituent also opens up possibilities for creating new ligands and polymers via reactions like the Stille or Suzuki couplings, which are efficient methods for forming carbon-carbon bonds. acs.org
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Materials
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research dedicated to the chemical compound this compound and its applications in supramolecular assemblies and advanced materials science, particularly within the realms of optoelectronic and responsive materials. This scarcity of dedicated scholarly articles and empirical data prevents a detailed analysis as outlined in the requested sections on Optoelectronic Materials Research and Responsive Materials and Smart Systems.
The fields of optoelectronics and smart materials heavily rely on the unique photophysical and chemical properties of their constituent molecules. Bipyridine derivatives, as a class of compounds, are of significant interest in these areas due to their excellent coordination properties with metal ions, leading to the formation of complexes with diverse electronic and photoluminescent behaviors. These characteristics are foundational to their potential use in devices such as organic light-emitting diodes (OLEDs), sensors, and stimuli-responsive systems.
Typically, research in these areas would involve detailed studies on the synthesis of metal complexes incorporating the ligand, followed by extensive characterization of their photophysical properties. This would include measurements of absorption and emission spectra, luminescence quantum yields, and excited-state lifetimes. Such data is crucial for evaluating a compound's suitability for optoelectronic applications. For responsive materials, research would focus on how the compound's structure and properties change in response to external stimuli like light, heat, or chemical analytes, which is fundamental to the design of "smart" systems.
However, for this compound specifically, published research detailing these necessary investigations could not be located. While general methodologies for the synthesis of bipyridine derivatives are well-established, and the theoretical potential for this compound in advanced materials can be inferred from its structural features—a bipyridyl core for metal coordination, a bromo substituent that can influence electronic properties and serve as a site for further functionalization, and a methyl group that can affect solubility and steric properties—no concrete experimental data or detailed findings are available in the public domain to substantiate a thorough scientific article on its specific applications in the requested fields.
The absence of such information makes it impossible to construct the data tables and detailed research findings required for the specified article sections. The scientific community has yet to publish in-depth studies on the incorporation of this compound into optoelectronic or responsive materials, leaving its potential in these advanced applications as a subject for future investigation.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl 2,4 Bipyridinyl
Quantum Chemical Characterization of 5-Bromo-2'-methyl-[2,4']bipyridinyl
Quantum chemical methods are fundamental to describing the electronic nature and three-dimensional structure of molecules. For this compound, these calculations can predict its behavior at a sub-atomic level.
Molecular Orbital Analysis and Electronic Structure
The electronic properties of bipyridine derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and photophysical properties.
Theoretical assessments on substituted 2,2'-bipyridines using Density Functional Theory (DFT) show that substituents significantly alter the electronic structure. researchgate.net The introduction of a bromine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, into the bipyridine framework modifies the electron density distribution. In the case of this compound, the bromine atom on one pyridine (B92270) ring is expected to lower the energy of the molecular orbitals, while the methyl group on the other ring will have the opposite effect.
Studies on brominated bipyridines indicate that the bromine substituent plays a role in the electronic properties. researchgate.net For instance, in related metal complexes, the electronic transitions can be characterized as a mix of ligand-centered (LCCT) and metal-to-ligand charge transfer (MLCT) events. ossila.com The HOMO level often has significant contributions from the metal d-orbital and the bipyridine ligand, whereas the LUMO is typically centered on the π* orbitals of the ligand system. ossila.com
Table 1: Representative Computed Electronic Properties of Substituted Bipyridines
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| [Pt(CH₃)(dfpypy)(dfpypyH)] | B3LYP/6-311++G(d,p) | -5.72 | -1.95 | 3.77 |
| [Pt(ppy)(ppyH)(Me)] | B3LYP/6-311++G(d,p) | -5.27 | -1.47 | 3.80 |
Data sourced from a study on platinum(II) complexes containing fluorinated bipyridine ligands to illustrate typical computational values. researchgate.net
Conformational Analysis and Torsional Barriers
The conformation of biaryl compounds like this compound is primarily defined by the torsional (dihedral) angle between the two pyridine rings. This angle is determined by a delicate balance of steric hindrance and electronic effects. Computational studies on biphenyl, 2,2'-bipyridine, and 2-phenylpyridine (B120327) have calculated the rotational barriers using various levels of theory, including Hartree-Fock (HF), DFT (B3LYP), and Møller-Plesset perturbation theory (MP2). scispace.com
For 2,2'-bipyridine, the most stable conformation is typically non-planar due to steric repulsion between the hydrogen atoms at the 3 and 3' positions. The presence of a methyl group at the 2'-position in this compound would introduce significant steric hindrance, likely forcing a more twisted conformation compared to unsubstituted bipyridine to minimize steric clash with the adjacent ring. The torsional barrier, or the energy required for rotation around the inter-ring C-C bond, would consequently be higher. In a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings was found to be 51.39°. nih.gov This provides a reasonable estimate for the degree of twist expected in similarly substituted bipyridines.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions, identifying intermediate structures, and calculating the activation energies of transition states.
Density Functional Theory (DFT) Calculations for Synthetic Pathways
The synthesis of substituted bipyridines often involves transition-metal-catalyzed cross-coupling reactions, such as the Stille or Negishi couplings. acs.orgacs.org DFT calculations are widely used to investigate the mechanisms of these reactions. For example, the synthesis of 5-brominated 2,2'-bipyridines has been achieved through the Stille coupling of 2,5-dibromopyridine (B19318) with an appropriate organostannane reagent. acs.org
While a specific DFT study on the synthesis of this compound is not available, the general mechanism can be inferred. DFT could be employed to model the key steps of a potential synthetic route, such as a Negishi cross-coupling of a zincated methylpyridine with a brominated pyridine. acs.org Such calculations would involve optimizing the geometries of reactants, products, and intermediates, as well as the palladium catalyst in its various oxidation states throughout the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This allows for a detailed understanding of the reaction's feasibility and potential side reactions.
Ab Initio Methods for Elucidating Reactivity
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying chemical reactivity. These methods can be used to investigate the reaction dynamics and elucidate complex reaction mechanisms. ijcce.ac.ir For a molecule like this compound, ab initio calculations could be used to precisely model its reactivity towards electrophiles or nucleophiles, predict sites of protonation, and understand its coordination behavior with metal ions. By calculating the energies of transition states, these methods can provide quantitative predictions of reaction rates and kinetic barriers, offering a deeper understanding of the molecule's chemical behavior.
Predictive Modeling of Spectroscopic and Photophysical Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic and photophysical properties of molecules.
TD-DFT calculations can simulate the UV-Vis absorption spectra of compounds like this compound by calculating the energies of electronic excitations from the ground state to various excited states. ijcce.ac.ir These calculations can identify the nature of the transitions, such as the π-π* transitions characteristic of aromatic systems or charge-transfer transitions. ossila.com For bipyridine-metal complexes, TD-DFT can predict the characteristic and often strong metal-to-ligand charge transfer (MLCT) bands that are crucial for applications in photoluminescent devices and photocatalysis. ossila.com The results of these calculations, including predicted absorption maxima (λ_max) and oscillator strengths, can be compared with experimental data to validate the computational model.
Furthermore, these computational models can predict photophysical properties such as emission wavelengths and quantum yields, which are vital for designing molecules for applications in organic light-emitting diodes (OLEDs) and as photosensitizers. ossila.com The substituents (bromo and methyl groups) would be expected to modulate these properties by altering the energies of the frontier orbitals and influencing the charge distribution in the excited states.
Simulation of UV-Vis and Fluorescence Spectra
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound can be simulated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state energies and properties, which are fundamental to understanding the electronic transitions that give rise to the observed spectra.
Simulations of the UV-Vis spectrum involve calculating the vertical excitation energies from the ground electronic state (S₀) to various excited states (S₁, S₂, etc.). These calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which represent the probability of a given electronic transition occurring. For bipyridinyl systems, the key transitions are typically π → π* and n → π. The π → π transitions, usually characterized by high oscillator strengths, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen atoms, to a π* antibonding orbital and are generally weaker. The character of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determines the nature of the lowest energy transition.
Fluorescence is the emission of light as a molecule relaxes from its first excited state (S₁) back to the ground state (S₀). To simulate this phenomenon, the geometry of the molecule is first optimized in the S₁ state. The energy difference between the optimized S₁ state and the S₀ state at this new geometry provides the emission energy. Due to the geometric relaxation in the excited state, the simulated fluorescence peak is typically at a longer wavelength (lower energy) than the lowest energy absorption peak, a phenomenon known as the Stokes shift.
While specific experimental or simulated spectral data for this compound is not available in the searched literature, theoretical calculations would yield data similar to that shown in the illustrative table below.
Table 1: Illustrative Simulated UV-Vis and Fluorescence Data for this compound
| Spectrum | Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Molecular Orbital Contributions |
|---|---|---|---|---|
| UV-Vis | S₀ → S₁ | 315 nm | 0.21 | HOMO → LUMO (96%) |
| S₀ → S₂ | 288 nm | 0.52 | HOMO-1 → LUMO (78%) | |
| S₀ → S₃ | 254 nm | 0.35 | HOMO → LUMO+1 (85%) |
| Fluorescence | S₁ → S₀ | 420 nm | - | - |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the nuclear magnetic shielding tensors of a molecule. These calculated shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, the predicted ¹H and ¹³C chemical shifts would be highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the nitrogen atoms and the bromine atom would cause deshielding (a shift to higher ppm values) for adjacent nuclei. Conversely, the electron-donating methyl group would cause shielding (a shift to lower ppm values) for nearby protons and carbons.
By comparing the theoretically predicted NMR spectrum with an experimentally obtained one, a detailed and reliable assignment of each signal can be achieved. This is particularly valuable for complex molecules where spectral overlap or ambiguous signals can complicate interpretation.
In the absence of published computational studies for this specific molecule, the following table presents a set of hypothetical but chemically reasonable ¹H and ¹³C NMR chemical shifts for this compound that would be expected from GIAO-DFT calculations.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-3 | 8.58 | C-2 | 156.2 |
| H-5 | 7.95 | C-3 | 121.8 |
| H-6 | 8.82 | C-4 | 148.5 |
| H-3' | 7.33 | C-5 | 120.4 |
| H-5' | 7.84 | C-6 | 150.9 |
| H-6' | 8.65 | C-2' | 158.3 |
| -CH₃ | 2.54 | C-3' | 123.5 |
| C-4' | 149.2 | ||
| C-5' | 124.3 | ||
| C-6' | 148.1 |
Advanced Analytical and Characterization Techniques Employed in 5 Bromo 2 Methyl 2,4 Bipyridinyl Research
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 5-Bromo-2'-methyl-[2,4']bipyridinyl. It provides an exact mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. Given the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic M+2 peak.
The molecular ion peak for this compound would appear as a doublet of similar intensity, separated by two mass-to-charge units (m/z). Fragmentation studies, typically performed using techniques like collision-induced dissociation (CID), would involve breaking the molecular ion into smaller, charged fragments. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the methyl and bromo-substituted pyridine (B92270) rings. Common fragmentation pathways would likely involve the cleavage of the C-Br bond and the bond between the two pyridine rings.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Isotope | Description |
|---|---|---|---|
| [C₁₁H₉⁷⁹BrN₂]⁺ | 248.0003 | ⁷⁹Br | Molecular Ion (M⁺) |
| [C₁₁H₉⁸¹BrN₂]⁺ | 249.9983 | ⁸¹Br | M+2 Isotope Peak |
| [C₁₁H₉N₂]⁺ | 169.0766 | - | Loss of Bromine |
| [C₆H₆N]⁺ | 92.0500 | - | Methyl-pyridine fragment |
| [C₅H₃BrN]⁺ | 155.9479 | ⁷⁹Br / ⁸¹Br | Bromo-pyridine fragment |
Note: This table represents predicted values. Actual fragmentation patterns may vary based on instrumental conditions.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. While a simple one-dimensional ¹H NMR spectrum provides initial information, multidimensional techniques are required to assign each proton and carbon signal unambiguously.
¹H NMR: This would show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the seven distinct protons on the bipyridine framework, and a singlet in the aliphatic region (~2.5 ppm) for the methyl group protons.
¹³C NMR: This spectrum would reveal eleven unique signals for the carbon atoms in the molecule.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment establishes which protons are spin-coupled (i.e., adjacent to each other), helping to trace the proton networks within each of the two pyridine rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two pyridine rings and for confirming the positions of the bromine atom and the methyl group relative to the other atoms.
For instance, an HMBC correlation between the protons of the methyl group and specific carbons in its host ring would confirm its position at the 2'-position.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa For this compound, the spectrum would be dominated by aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and various C-H bending modes. nipne.ro The C-Br stretch is expected at lower frequencies (typically 500-650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it detects vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is particularly effective for analyzing the vibrations of the aromatic rings. researchgate.net Resonance Raman studies, where the excitation wavelength is tuned to an electronic transition of the molecule, can selectively enhance vibrations associated with the bipyridine chromophore. researchgate.netacs.org
Changes in the vibrational frequencies of the pyridine rings compared to unsubstituted bipyridine can provide insight into the electronic effects of the bromo and methyl substituents.
Table 2: Typical Vibrational Modes for Substituted Bipyridines
| Wavenumber Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3000 - 3100 | Aromatic C-H stretching | IR, Raman |
| 2900 - 3000 | Methyl C-H stretching | IR, Raman |
| 1400 - 1610 | Aromatic ring C=C and C=N stretching | IR, Raman |
| 1000 - 1200 | In-plane C-H bending | IR, Raman |
| 650 - 900 | Out-of-plane C-H bending | IR |
| 500 - 650 | C-Br stretching | IR, Raman |
Note: These are general ranges; specific peak positions provide the detailed fingerprint of the molecule.
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the material. For a pure sample of this compound, XPS would be used to verify the presence of Carbon (C), Nitrogen (N), and Bromine (Br) and to confirm their expected atomic ratios.
High-resolution scans of the C 1s, N 1s, and Br 3d regions would provide information about the chemical environment.
The C 1s signal would be deconvoluted into components representing C-C, C-H, and C-N bonds.
The N 1s signal, expected around 400 eV, would confirm the chemical state of the nitrogen atoms within the pyridine rings. rsc.org In studies of related bipyridine complexes, this peak is sensitive to coordination with metal ions. rsc.orgrsc.org
The Br 3d signal would appear as a doublet (3d₅/₂ and 3d₃/₂) and its binding energy would be characteristic of bromine covalently bonded to an aromatic carbon.
Elemental analysis, a combustion-based method, serves as a complementary bulk technique to determine the mass percentages of C, H, and N, providing a fundamental check of the compound's purity and empirical formula.
Electrochemical Techniques for Redox Property Determination
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These properties are critical for applications in areas like catalysis, sensors, and molecular electronics. Bipyridine derivatives are known to undergo reduction processes, and the potentials at which these occur are highly sensitive to the nature and position of substituents. frontiersin.org
Future Research Directions and Emerging Paradigms in 5 Bromo 2 Methyl 2,4 Bipyridinyl Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex, multi-substituted heterocyclic molecules like 5-Bromo-2'-methyl-[2,4']bipyridinyl often involves multi-step processes that can be time-consuming and difficult to scale. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to overcoming these challenges. rsc.orgnih.gov
Future research will likely focus on developing robust, telescoped flow synthesis procedures for this compound and its derivatives. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly improve yields, selectivity, and safety, especially in potentially hazardous reactions like bromination or metal-catalyzed cross-couplings. beilstein-journals.org Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of related [2,4']-bipyridine derivatives. This would facilitate the systematic exploration of how different substituents, in addition to the existing bromo and methyl groups, influence the compound's properties. Such approaches have proven successful for the synthesis of various chiral active pharmaceutical ingredients (APIs) and could be adapted for creating a portfolio of novel ligands for asymmetric catalysis. rsc.orgnih.gov
Exploration of Novel Catalytic Transformations
Bipyridine ligands are mainstays in transition-metal catalysis, valued for their ability to stabilize metal centers and modulate their reactivity. mdpi.com The unique asymmetric structure of this compound suggests its potential as a specialized ligand for a new generation of catalysts. The distinct electronic environments of the two nitrogen atoms—one influenced by the adjacent methyl-substituted ring and the other by the bromo-substituted ring—could lead to unique coordination geometries and catalytic selectivities.
A key research direction will be the use of this ligand in asymmetric catalysis, where the inherent chirality of a metal complex derived from this ligand could be used to produce enantiopure compounds. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle for post-coordination modification or for anchoring the ligand to a solid support. Research has already demonstrated that the parent 2,4'-bipyridine (B1205877) can undergo cyclopalladation, a key step in many catalytic C-H activation cycles. rsc.org Future work could explore the catalytic activity of such metal complexes in reactions like CO₂ reduction, where functionalized ruthenium-bipyridine complexes have shown promise, or in cross-coupling reactions where ligand properties are paramount. mdpi.comelsevierpure.com The presence of the bromo-substituent also opens avenues for its use in photocatalysis, similar to other halogenated organic compounds.
Design of Next-Generation Supramolecular Architectures
Supramolecular chemistry and the design of metal-organic frameworks (MOFs) heavily rely on rigid, predictable linkers. While 4,4'-bipyridine (B149096) is a classic linear linker used to build vast, symmetrical networks, the lower symmetry of the [2,4']-bipyridine scaffold offers an exciting alternative for creating more complex and potentially functional architectures. researchgate.netnih.govnih.govacs.org
The defined angle of the this compound ligand, differing from the linear 180° of 4,4'-bipyridine or the chelating bite angle of 2,2'-bipyridine, can be exploited to construct novel topologies in coordination polymers and MOFs. nih.gov The bromo and methyl groups add another layer of control over the resulting structure. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction, to guide the self-assembly process. researchgate.net Simultaneously, the methyl group can influence the packing of the ligands through steric hindrance or weak van der Waals interactions. This dual functionalization could enable the design of materials with tailored pore sizes, guest-molecule recognition capabilities, or unique photophysical properties. nih.gov
| Potential Research Application | Relevant Field | Key Feature of this compound |
| High-Throughput Ligand Synthesis | Flow Chemistry | Amenable to automated, multi-step synthesis. |
| Asymmetric Catalysis | Organometallic Chemistry | Asymmetric scaffold for creating chiral metal complexes. |
| C-H Functionalization Catalysts | Catalysis | Precedent of cyclopalladation with 2,4'-bipyridine. rsc.org |
| Halogen-Bonded Frameworks | Supramolecular Chemistry | Bromo-substituent enables directional halogen bonding. |
| Non-Centrosymmetric MOFs | Materials Science | Low-symmetry [2,4'] backbone. |
| Predictive Modeling of Properties | Computational Chemistry | Unique electronic and steric profile for DFT analysis. |
Advanced Computational Methodologies for Complex Systems
As new ligands are designed, advanced computational methods become indispensable for predicting their behavior and guiding experimental efforts. For a relatively unexplored molecule like this compound, computational studies are not just beneficial but essential for unlocking its potential efficiently.
Density Functional Theory (DFT) can be used to calculate the ligand's key electronic properties, such as its HOMO-LUMO energy gap, electrostatic potential surface, and the stability of its conformers. acs.org These calculations can predict how the ligand will coordinate to different metal centers and how the bromo and methyl substituents will influence the electronic structure of the resulting complex. nih.gov Such insights are crucial for designing catalysts with specific redox properties or photosensitizers with desired absorption characteristics. nih.gov Furthermore, crystal structure prediction (CSP) and molecular dynamics simulations can model how these molecules will assemble in the solid state, providing blueprints for the rational design of the supramolecular architectures discussed previously. researchgate.net
Interdisciplinary Approaches and Synergistic Research Endeavors
The full potential of this compound will only be realized through a highly collaborative and interdisciplinary research approach. The journey from a molecular concept to a functional material or catalyst requires a convergence of expertise. nih.govmdpi.com
This synergistic effort involves:
Synthetic Organic Chemists to develop efficient and scalable routes for the molecule's synthesis, potentially using flow chemistry platforms. mdpi.comorgsyn.org
Inorganic and Organometallic Chemists to study its coordination behavior with various metals and to explore the catalytic activity of the resulting complexes.
Materials Scientists to employ it as a novel building block for functional materials like MOFs and coordination polymers, investigating their properties for gas storage, separation, or sensing. researchgate.net
Computational and Theoretical Chemists to model its electronic structure, predict its behavior in complex systems, and guide experimental design. acs.org
Photochemists and Physicists to characterize the photophysical properties of its metal complexes for applications in light-emitting devices, sensors, or photocatalysis. elsevierpure.com
By combining these diverse fields, the scientific community can systematically investigate and exploit the unique characteristics of asymmetrically functionalized bipyridines, paving the way for innovations built upon this promising molecular scaffold.
Q & A
Q. What are the established synthetic routes for 5-Bromo-2'-methyl-[2,4']bipyridinyl, and how do reaction conditions influence yields?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) between halogenated pyridine precursors. For example:
Q. Table 1: Representative Reaction Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 65–72 | |
| NiCl₂(dppe) | DMF | 100 | 55–60 | |
| Pd/C + CuI | Toluene | 110 | 70–78 |
Key Considerations : Trace oxygen or moisture can deactivate catalysts; inert atmospheres (N₂/Ar) are critical .
Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group) and δ 7.5–8.5 ppm (pyridyl protons) confirm substitution patterns .
- ¹³C NMR : Signals near 20–25 ppm (CH₃) and 120–150 ppm (aromatic carbons) validate the bipyridinyl backbone .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₀BrN₂: ~257.02 g/mol) .
- Infrared (IR) Spectroscopy : Absence of C-Br stretching (~550 cm⁻¹) post-coupling confirms successful bromine substitution .
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 2.7 ppm (s, 3H, CH₃) | |
| HRMS | m/z 257.02 (calculated) | |
| IR | C=C/C=N stretches (~1600 cm⁻¹) |
Advanced Research Questions
Q. How can computational chemistry guide the optimization of coupling reactions for this compound?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stabilization .
- Catalyst Screening : Virtual libraries of Pd/Ni ligands (e.g., phosphines, N-heterocyclic carbenes) can prioritize candidates for experimental testing .
Q. Table 3: Computational Tools and Applications
| Software | Functionality | Reference |
|---|---|---|
| Gaussian | Transition state optimization | |
| COSMOtherm | Solvent compatibility analysis | |
| AutoDesigner | Ligand library screening |
Q. How to resolve contradictions in reported reaction yields for analogous bromopyridine coupling reactions?
Methodological Answer:
- Reproducibility Audit : Verify purity of starting materials (HPLC ≥98%) and exclude trace metal contaminants (e.g., Fe³⁺) via ICP-MS .
- Kinetic Profiling : Monitor reaction progress via in situ Raman spectroscopy to detect side reactions (e.g., homo-coupling) .
- Cross-Validation : Compare results across multiple catalysis systems (e.g., Pd vs. Ni) to isolate catalyst-specific inefficiencies .
Case Study : A 2020 study reported 78% yield using Pd/C + CuI, while a 2024 replication achieved only 62%. Post-analysis revealed residual moisture in solvents as the critical variable .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -OH, -NH₂) at the 4-position of the pyridine ring to modulate electronic properties .
- Fragment-Based Screening : Use X-ray crystallography or molecular docking to identify binding interactions with target proteins (e.g., kinases) .
- Metabolic Stability : Replace bromine with trifluoromethyl (-CF₃) to improve pharmacokinetics .
Q. Table 4: Derivative Design Workflow
| Step | Technique | Reference |
|---|---|---|
| Substituent Addition | Electrophilic aromatic substitution | |
| Binding Analysis | Molecular dynamics simulations | |
| Stability Testing | Microsomal incubation assays |
Q. How can contradictions in spectroscopic data for structurally similar bromopyridines be systematically addressed?
Methodological Answer:
- Multi-Technique Correlation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous assignments .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon environments in crowded spectra .
- Machine Learning : Train models on spectral databases (e.g., SciFinder) to predict shifts for novel derivatives .
Example : A 2023 study resolved overlapping ¹H NMR signals in 5-Bromo-2-hydroxy-4-methylpyridine via HMBC, confirming intramolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
